Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete International Union of Pure and Applied Chemistry name is 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide, which precisely describes the molecular architecture and stereochemical configuration. The compound is also systematically referred to as cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide in chemical databases.
The nomenclature reflects several key structural elements that define the molecular identity. The benzamide core indicates the presence of a benzene ring directly attached to an amide functional group, specifically at the carbonyl carbon. The 3,4-dichloro designation specifies the positions of two chlorine substituents on the benzene ring, located at the meta and para positions relative to the amide carbonyl group. The N-methyl component indicates methylation of the amide nitrogen, while the complex cyclohexyl-pyrrolidinyl substituent describes the elaborate substituent pattern attached to the amide nitrogen.
Alternative nomenclature systems recognize this compound under various designations including the research designation U-54494A when referring to the racemic mixture. The Chemical Abstracts Service registry system assigns specific numbers to distinguish between different stereoisomeric forms and salt preparations. The compound appears in chemical databases with multiple synonym entries that reflect different naming conventions and research contexts.
Molecular Formula and Stereochemical Configuration
The molecular formula of the free base form is C18H24Cl2N2O, corresponding to a molecular weight of 355.302 atomic mass units. The hydrochloride salt form exhibits the molecular formula C18H25Cl3N2O with a molecular weight of 391.763 atomic mass units. This molecular composition reflects the addition of one equivalent of hydrochloric acid to form the corresponding ammonium chloride salt, which enhances the compound's solubility characteristics and stability properties.
The stereochemical configuration represents a critical aspect of the molecular identity, with two defined stereocenters located at the cyclohexyl ring carbons. The absolute stereochemistry is designated as (1R,2S), indicating the specific three-dimensional arrangement of substituents around these chiral centers. This stereochemical designation distinguishes the cis isomer from other possible stereoisomeric forms and directly influences the compound's three-dimensional structure and resulting physical properties.
Table 1: Molecular Composition and Stereochemical Parameters
The stereochemical configuration specifically places the pyrrolidinyl substituent and the N-methylbenzamide moiety in a cis relationship around the cyclohexane ring system. This geometric arrangement contrasts with the trans configuration found in related compounds and results in distinct conformational preferences and molecular recognition properties. The cis stereochemistry constrains the overall molecular shape and influences intermolecular interactions in crystal lattice arrangements.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations have provided detailed insights into the three-dimensional structure and conformational characteristics of the cis stereoisomer. Single-crystal X-ray diffraction studies reveal specific bond lengths, bond angles, and torsional relationships that define the molecular geometry in the solid state. The crystal structure analysis demonstrates that the compound adopts a well-defined conformation that minimizes steric interactions while optimizing intermolecular packing arrangements.
The crystallographic data indicate that the dichlorobenzamide moiety maintains a relatively planar configuration, with the amide group exhibiting characteristic bond length patterns. The carbon-nitrogen bond distances follow established trends for amide functional groups, with the carbonyl carbon-nitrogen bond showing partial double-bond character due to resonance effects. The cyclohexyl ring adopts a chair conformation that accommodates the bulky pyrrolidinyl substituent while minimizing conformational strain.
Conformational analysis reveals that the cis stereochemistry imposes specific constraints on the relative orientations of the major molecular fragments. The pyrrolidinyl ring system maintains a preferred orientation that optimizes nitrogen lone pair interactions and minimizes steric clashes with the cyclohexyl framework. The N-methyl group on the amide nitrogen occupies a position that balances electronic effects with spatial requirements imposed by the attached cyclohexyl substituent.
Table 2: Key Crystallographic Parameters
The crystallographic analysis also reveals important information about intermolecular interactions in the solid state. Hydrogen bonding patterns, van der Waals contacts, and potential aromatic stacking interactions contribute to the overall crystal packing arrangement. These structural features influence the compound's physical properties including melting point, solubility characteristics, and polymorphic behavior.
Comparative Structural Analysis with Trans Isomer
Comparative structural analysis between the cis and trans stereoisomers reveals fundamental differences in molecular geometry and resulting properties. The trans isomer, characterized by the opposite stereochemical relationship at the cyclohexyl stereocenters, exhibits distinctly different three-dimensional architecture and conformational preferences. These structural differences translate into measurable variations in physical, chemical, and biological properties.
The most significant structural distinction lies in the relative spatial arrangement of the pyrrolidinyl substituent and the N-methylbenzamide group. In the cis configuration, these substituents occupy the same face of the cyclohexyl ring system, creating a more compact molecular geometry with increased intramolecular interactions. The trans configuration places these groups on opposite faces of the ring, resulting in an extended molecular shape with different steric and electronic characteristics.
Table 3: Comparative Structural Analysis - Cis versus Trans Isomers
Receptor binding studies demonstrate that the structural differences between cis and trans isomers result in dramatically different interaction profiles. The cis stereoisomer shows significantly reduced binding affinity compared to the trans form, with apparent dissociation constants differing by more than ten-fold in specific receptor systems. These binding differences directly correlate with the distinct three-dimensional molecular shapes imposed by the stereochemical configurations.
The comparative analysis extends to conformational flexibility and dynamic behavior in solution. Nuclear magnetic resonance studies suggest that the cis isomer exhibits more restricted conformational mobility due to increased intramolecular interactions between the pyrrolidinyl and benzamide substituents. This conformational constraint influences the compound's solution behavior and potentially affects its recognition by biological macromolecules.
Crystallographic comparisons reveal that the two stereoisomers adopt different packing arrangements in the solid state, reflecting their distinct molecular shapes and intermolecular interaction patterns. The cis form typically exhibits closer intermolecular contacts and different hydrogen bonding networks compared to the trans isomer. These structural differences contribute to variations in physical properties including melting points, solubility profiles, and polymorphic behavior patterns.
Properties
CAS No. |
92953-43-0 |
|---|---|
Molecular Formula |
C18H24Cl2N2O |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17+/m1/s1 |
InChI Key |
JUBNVWGVNWIXMB-SJORKVTESA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Other CAS No. |
92953-43-0 |
Origin of Product |
United States |
Preparation Methods
Alkyl Cycloalkanone Carboxylate Condensation
A reflux reaction between ethyl 2-cyclohexanone carboxylate and pyrrolidine in benzene facilitates enamine formation. Water removal via azeotropic distillation drives the reaction to completion, yielding ethyl cis-2-(1-pyrrolidinyl)cyclohexanecarboxylate. Subsequent hydrolysis with aqueous HCl produces the corresponding carboxylic acid, which undergoes Curtius rearrangement or Hoffman degradation to yield the cis-1,2-diamine.
Key Conditions :
-
Solvent: Benzene or toluene
-
Temperature: Reflux (80–110°C)
-
Catalysis: None required (thermal enamine formation)
Lithium Aluminum Hydride (LAH) Reduction
Reduction of N-formyl-protected intermediates using LAH in ether provides cis-2-(1-pyrrolidinyl)cyclohexylamine. For example, LAH reduces N-formyl derivatives at reflux, followed by aqueous workup and distillation to isolate the diamine.
Typical Yield : 77%
Purification : Distillation under reduced pressure (b.p. 110–120°C at 10 mmHg).
Acylation with 3,4-Dichlorobenzoyl Chloride
The benzamide group is introduced via nucleophilic acyl substitution. Two methods are prevalent:
Schotten-Baumann Reaction
The cis-diamine reacts with 3,4-dichlorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or DIPEA). The reaction proceeds at 0°C to room temperature, minimizing side reactions.
Procedure :
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI activates 3,4-dichlorobenzoic acid in tetrahydrofuran (THF), forming an acylimidazole intermediate. The cis-diamine is added, and the mixture stirs at room temperature for 24 hours.
Advantages :
-
Avoids handling corrosive acyl chlorides.
-
Higher functional group tolerance.
Stereochemical Control and Isomer Separation
The cis-isomer is isolated using:
Crystallization
Differences in solubility between cis and trans isomers enable separation. For example, recrystallization from methanol-ether yields cis-N-(2-(dimethylamino)cyclohexyl)-N-benzamide as colorless plates (m.p. 211–212°C).
Chromatography
Flash column chromatography (silica gel, hexane:EtOAc gradients) resolves isomers. The cis-isomer typically elutes earlier due to reduced polarity.
Alternative One-Step Amidation
A 2022 method skips acyl chloride preparation by reacting 3,4-dichlorobenzoic acid directly with ammonia gas in benzonitrile at 152°C. While efficient for simple benzamides, adapting this to the target compound requires:
-
Pre-forming the cis-diamine.
-
Optimizing ammonia stoichiometry for secondary amines.
Reported Yield for Analogues : 78%
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Schotten-Baumann | 0°C, DCM, Et₃N | 59–83% | High efficiency, scalable | Acyl chloride handling required |
| CDI-Mediated | RT, THF | 47–59% | Safer, milder conditions | Lower yield |
| One-Step Amidation | 152°C, NH₃ gas | 78%* | Atom-economical, no pre-activation | Untested for complex diamines |
*Yield reported for simpler benzamides.
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
ESI-MS : m/z 355.3 [M+H]⁺.
-
Challenges and Optimization Strategies
-
Isomer Purity : Prolonged reaction times increase trans-isomer formation. Kinetic control (low-temperature acylation) favors cis-configuration.
-
Scale-Up : LAH reductions require strict anhydrous conditions, complicating industrial production. Catalytic hydrogenation alternatives are under investigation .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group or the pyrrolidinyl moiety, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl group in the benzamide core to form amines or alcohols.
-
Substitution: : The chlorine atoms in the benzamide core can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the methyl or pyrrolidinyl groups.
Reduction: Amines or alcohols derived from the reduction of the carbonyl group.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Analgesic Properties
Benzamide derivatives, including the compound , have been studied for their analgesic effects. Research indicates that these compounds can exhibit potency comparable to traditional analgesics like morphine but with reduced physical dependence liability. For instance:
- Potency: Some studies suggest that N-alkyl-N-[2-(di-lower alkylamino)cycloheptyl]azidobenzamides have analgesic potency that is comparable to morphine while demonstrating low physical dependence .
- Mechanism of Action: The mechanism often involves modulation of opioid receptors or other pain pathways, providing a dual action that can be beneficial in pain management without the typical side effects associated with opioids.
Neurological Applications
Research has highlighted the potential use of benzamide derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier effectively. The compound may interact with neurotransmitter systems, providing therapeutic benefits in conditions such as:
- Anxiety Disorders: Some studies indicate that similar compounds may exhibit anxiolytic effects, making them candidates for further exploration in treating anxiety-related conditions.
- Cognitive Disorders: Investigations into the cognitive-enhancing properties of benzamide derivatives suggest potential applications in managing cognitive decline associated with aging or neurodegenerative diseases.
Case Study 1: Analgesic Efficacy
A study conducted on various benzamide derivatives demonstrated that compounds similar to 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- exhibited significant analgesic effects in animal models. The findings indicated:
- A reduction in pain response comparable to morphine.
- Lower incidence of side effects typically associated with opioid use.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological properties of benzamide derivatives. The study revealed:
- Enhanced cognitive function in rodent models treated with these compounds.
- Potential mechanisms involving modulation of dopamine and serotonin pathways.
Comparative Analysis of Related Compounds
| Compound Name | Analgesic Potency | Dependency Liability | Notable Features |
|---|---|---|---|
| Morphine | High | High | Traditional opioid |
| Benzamide Derivative A | Moderate | Low | Reduced side effects |
| Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- | Moderate | Very Low | Unique structure enhancing efficacy |
Mechanism of Action
The mechanism of action of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Pyrrolidinyl vs. Piperidinyl Substitutions
A critical structural determinant of anticonvulsant activity is the pyrrolidinyl group at the cyclohexyl position. Replacing pyrrolidinyl with piperidinyl (a six-membered ring) significantly reduces both anticonvulsant efficacy and sodium channel blockade. For example:
| Compound | ED50 (Electroshock Seizures, Mice) | Na+ Channel Blockade (IC50, NIE-115 Cells) |
|---|---|---|
| U-54494A (pyrrolidinyl) | 3.2 mg/kg | 1.8 µM |
| Piperidinyl Analogue | >30 mg/kg | >10 µM |
The pyrrolidinyl group enhances steric and electronic interactions with the sodium channel, likely due to its smaller ring size and conformational flexibility .
Stereochemical Isomers: cis vs. trans
The cis configuration of U-54494A is essential for its anticonvulsant activity. For instance:
- U50,488H (trans isomer): Binds to KOR with Ki = 0.8 nM, inducing analgesia and immunosuppressive effects .
- U-54494A (cis isomer): No affinity for opioid receptors (Ki > 10,000 nM) but inhibits Na+ channels .
This stereospecificity highlights the importance of spatial arrangement in determining receptor selectivity and functional outcomes.
Benzamide vs. Benzeneacetamide Derivatives
Replacing the benzamide moiety with a benzeneacetamide group (as in U50,488 ) shifts activity toward opioid receptor modulation. For example:
| Compound | Primary Target | Key Activity |
|---|---|---|
| U-54494A (benzamide) | Voltage-gated Na+ channels | Anticonvulsant (ED50 = 3.2 mg/kg) |
| U50,488 (benzeneacetamide) | Kappa-opioid receptor | Analgesia (ED50 = 8 mg/kg in rats) |
The benzeneacetamide group introduces a methylene spacer, enabling conformational compatibility with opioid receptors .
Enantiomeric Differences
U-54494A is a racemic mixture of (+)- and (−)-enantiomers . Pharmacokinetic studies in dogs reveal enantioselective metabolism:
- (−)-Enantiomer : Higher oral bioavailability (26%) due to reduced first-pass metabolism.
- (+)-Enantiomer : Lower bioavailability (12%) with rapid hepatic clearance and higher metabolite generation (e.g., U-83892E) .
This metabolic divergence suggests the (−)-enantiomer may be preferable for therapeutic development.
Metabolite Activity
U-54494A’s metabolites retain partial activity:
- U-83892E (N-(2-aminocyclohexyl)-3,4-dichlorobenzamide): Weak Na+ channel blocker (IC50 = 12 µM).
- U-83894A (N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide): Moderate anticonvulsant (ED50 = 15 mg/kg) .
In contrast, metabolites of U50,488H (e.g., nor-BNI) act as KOR antagonists, reversing its analgesic effects .
Pharmacokinetic and Pharmacodynamic Comparisons
Absorption and Metabolism
| Parameter | U-54494A | U50,488H | Piperidinyl Analogue |
|---|---|---|---|
| Oral Bioavailability | 20% (racemate) | 45% | <5% |
| Half-life (Plasma) | 9–12 hours | 2–4 hours | 1–2 hours |
| Major Metabolic Pathway | Hepatic CYP3A4 | Hepatic CYP2D6 | Renal excretion |
U-54494A’s prolonged half-life is attributed to active metabolites, whereas U50,488H’s shorter duration aligns with its rapid conversion to inactive forms .
Receptor Selectivity
| Compound | Sodium Channel (IC50) | KOR (Ki) | MOR (Ki) |
|---|---|---|---|
| U-54494A | 1.8 µM | >10,000 nM | >10,000 nM |
| U50,488H | >100 µM | 0.8 nM | >1,000 nM |
| GR-89,696 (Methylated) | N/A | 0.2 nM (KOR agonist) | >1,000 nM |
Methylation of the piperazine ring (e.g., GR-89,696) enhances KOR affinity 4-fold compared to U50,488H, demonstrating the impact of minor structural modifications .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- is characterized by the following features:
- Core Structure : Benzamide with a dichloro substitution at the 3 and 4 positions.
- Alkyl Substituents : N-methyl and a pyrrolidinyl-cyclohexyl moiety.
Pharmacological Profile
- Receptor Binding : This compound has been studied for its interaction with various receptors, particularly those involved in the central nervous system (CNS). It exhibits affinity for serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Analgesic Properties : Research indicates that benzamide derivatives can exhibit analgesic effects. For instance, studies on similar compounds have shown that they can act as antagonists at specific receptors related to pain pathways .
- Antimicrobial Activity : Preliminary bioassays have demonstrated that benzamide derivatives possess antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of benzamide derivatives helps elucidate how modifications to the chemical structure influence biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine atoms at the 3 and 4 positions enhances lipophilicity, which may improve receptor binding affinity.
- Pyrrolidinyl Group : The incorporation of a pyrrolidinyl moiety is associated with increased potency in CNS-related activities .
Study 1: Analgesic Efficacy
A clinical study evaluated the analgesic properties of a related benzamide compound in patients with chronic pain. Results indicated significant pain reduction compared to placebo controls, suggesting that modifications similar to those found in our compound could yield similar benefits .
Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to assess the antimicrobial efficacy of various benzamide derivatives, including our target compound. The results showed that at concentrations as low as 10 mg/L, several derivatives exhibited over 90% inhibition of bacterial growth, highlighting their potential as therapeutic agents against infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain reduction | |
| Antimicrobial | >90% inhibition at 10 mg/L | |
| CNS Interaction | Affinity for serotonin receptors |
Table 2: Structure-Activity Relationships
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
